molecular formula C15H23NO2S B080017 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester CAS No. 14885-19-9

4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester

Cat. No. B080017
CAS RN: 14885-19-9
M. Wt: 281.4 g/mol
InChI Key: XHHHLROSGWWUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester, also known as PD168393, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to investigate the role of EGFR in various cellular processes.

Mechanism Of Action

4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester inhibits the activity of EGFR by binding to the ATP-binding site of the receptor tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the activation of various signaling pathways that are involved in cell proliferation, differentiation, and survival.

Biochemical And Physiological Effects

4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the phosphorylation of EGFR and downstream signaling molecules such as AKT and ERK. Physiologically, it inhibits the proliferation, migration, and invasion of cancer cells, and induces apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester in lab experiments is its high selectivity for EGFR tyrosine kinase. This allows researchers to specifically target EGFR signaling pathways without affecting other signaling pathways. Another advantage is its potency, which allows for low concentrations to be used in experiments. However, one limitation of 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester is its short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

For the use of 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester in scientific research include its potential use in combination with other targeted therapies for cancer treatment, as well as its role in other diseases that involve EGFR dysregulation.

Synthesis Methods

4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester can be synthesized using a variety of methods, but the most common one involves the reaction of 4-propoxybenzenecarbothioic acid chloride with O-[3-(dimethylamino)propyl] hydroxylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester.

Scientific Research Applications

4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester has been extensively used in scientific research to investigate the role of EGFR in various cellular processes such as cell proliferation, differentiation, and migration. It has also been used to study the molecular mechanisms of cancer and other diseases that involve EGFR dysregulation. 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester is a potent inhibitor of EGFR tyrosine kinase activity and has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo.

properties

CAS RN

14885-19-9

Product Name

4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate

InChI

InChI=1S/C15H23NO2S/c1-4-11-17-14-8-6-13(7-9-14)15(19)18-12-5-10-16(2)3/h6-9H,4-5,10-12H2,1-3H3

InChI Key

XHHHLROSGWWUQF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=S)OCCCN(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=S)OCCCN(C)C

Other CAS RN

14885-19-9

synonyms

4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester

Origin of Product

United States

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